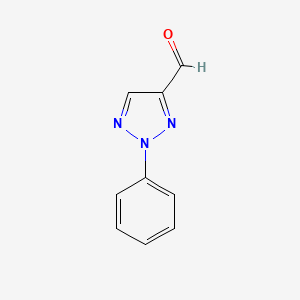

2-Phényl-2H-1,2,3-triazole-4-carbaldéhyde

Vue d'ensemble

Description

2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the CAS Number: 3213-80-7 . It has a molecular weight of 173.17 . This compound is used in various applications and is available in powder form .

Synthesis Analysis

The synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde involves several reactions including the Grignard reaction, the Perkin reaction, condensation of the aldehyde with a diamine to yield an imidazolidine, oxidation to the acid and condensation of this acid with a diamine to yield an imidazoline, condensation with acetone, and a crossed Cannizzaro reaction, yielding primarily 2-phenyl-2,1,3-triazol-4-yl-carbinol .Molecular Structure Analysis

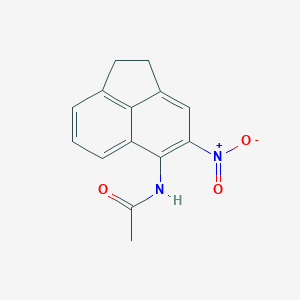

The crystal structures of 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde have been reported . Only small dihedral angles are present between the triazolyl ring and the attached aryl rings . The compound is relatively flat .Chemical Reactions Analysis

The chemical reactions of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde involve intermolecular interactions such as C–H···X (X = N or π (triazole) and π (triazole) ···π (phenyl) .Applications De Recherche Scientifique

Découverte de médicaments

Le noyau 1,2,3-triazole se retrouve dans de nombreux composés médicinaux importants disponibles sur le marché . Par exemple, le médicament anticonvulsif rufinamide, l'antibiotique céphalosporine à large spectre céfatrizine, un médicament anticancéreux carboxyamidotriazole et l'antibiotique ββ-lactame tazobactam .

Synthèse organique

Les 1,2,3-triazoles ont trouvé de larges applications en synthèse organique . Leur structure unique facilite la formation d'une variété de liaisons non covalentes avec les enzymes et les récepteurs .

Chimie des polymères

Les 1,2,3-triazoles sont utilisés en chimie des polymères en raison de leur grande stabilité chimique . Ils sont généralement inertes à l'hydrolyse acide ou basique, ainsi qu'aux conditions oxydantes et réductrices, même à haute température .

Chimie supramoléculaire

En chimie supramoléculaire, les 1,2,3-triazoles sont utilisés en raison de leur fort moment dipolaire (4,8 à 5,6 Debye) et de leur capacité à former des liaisons hydrogène .

Bioconjugaison

Les 1,2,3-triazoles sont utilisés en bioconjugaison, une stratégie chimique qui attache de manière permanente deux biomolécules .

Biologie chimique

En biologie chimique, les 1,2,3-triazoles sont utilisés en raison de leur capacité à former une variété de liaisons non covalentes avec les enzymes et les récepteurs .

Imagerie fluorescente

Les 1,2,3-triazoles sont utilisés en imagerie fluorescente . Par exemple, une sonde fluorescente ICT et AIEE basée sur le 2-phényl-1,2,3-triazole a été développée pour la détection hautement sélective et sensible de l'homocystéine .

Science des matériaux

Les 1,2,3-triazoles ont trouvé des applications en science des matériaux . Leur structure et leurs propriétés uniques les rendent adaptés à diverses applications dans ce domaine .

Mécanisme D'action

Target of Action

The primary target of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde is the α-Glycosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde acts as an inhibitor of the α-Glycosidase enzyme . It binds to the enzyme, preventing it from catalyzing the breakdown of carbohydrates. This interaction results in a decrease in the rate of carbohydrate digestion.

Biochemical Pathways

By inhibiting α-Glycosidase, 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde affects the carbohydrate digestion pathway . The downstream effect of this inhibition is a reduction in the rate of glucose absorption in the intestines, which can help manage postprandial blood glucose levels.

Result of Action

The molecular and cellular effects of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde’s action primarily involve the reduction of carbohydrate digestion . By inhibiting α-Glycosidase, the compound slows down the breakdown of complex carbohydrates, leading to a slower release of glucose into the bloodstream.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-phenyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJJIEBMUWCKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288487 | |

| Record name | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3213-80-7 | |

| Record name | 3213-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with other compounds?

A: 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde exhibits versatile reactivity. For instance, it reacts with N-sulfinyltrifluoromethanesulfonamide (CF3SO2N=S=O) to yield N-(2-phenyl-2H-1,2,3-triazol-4-yl)methylidenetrifluoromethanesulfonamide. [] This reaction highlights the compound's ability to undergo condensation reactions with sulfonamide derivatives. Additionally, it reacts with triethylenetetramine to form a novel binucleating ligand. [] This demonstrates its potential in creating more complex molecules with tailored properties.

Q2: Are there any catalytic applications of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde or its derivatives?

A: Yes, derivatives of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde have shown promising catalytic activity. For example, when incorporated into a Schiff base and supported on MCM-41 mesoporous molecular sieves, it effectively catalyzes the epoxidation of α,β-unsaturated ketones in the presence of hydrogen peroxide. [, ] This heterogeneous catalyst exhibits excellent yields and reusability, highlighting its potential in organic synthesis.

Q3: What structural features of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde make it suitable for specific applications?

A: The structure of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde features both a triazole ring and an aldehyde group. The triazole ring contributes to the compound's ability to participate in π-π interactions, as observed in the formation of the binucleating ligand. [] This property is crucial for building supramolecular structures and potentially influencing ligand-target interactions. Additionally, the aldehyde group provides a reactive site for various chemical transformations, including the formation of Schiff bases. [, ] This versatility makes it a valuable building block for synthesizing diverse molecules with tailored properties.

Q4: What analytical techniques are commonly employed to characterize 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde and its derivatives?

A: Characterization of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde and its derivatives often involves techniques such as Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD). FTIR helps identify functional groups present in the molecule, while XRD provides insights into the crystal structure and arrangement of molecules, especially when incorporated into materials like MCM-41. [, ] These techniques are essential for confirming the structure and studying the properties of the compound and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)